Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Description
Properties
IUPAC Name |
methyl 3-bromo-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDJRTZLPMNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662403 | |
| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-44-9 | |
| Record name | Methyl 3-bromo-4-(1-piperidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Abstract
This technical guide provides an in-depth exploration of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule (CAS No. 1131594-44-9) is not extensively published, this document constructs a robust technical profile based on established chemical principles and data from its logical precursors. We present its formal identification, predicted physicochemical properties, a detailed and scientifically grounded protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), methodologies for its structural characterization, and a discussion of its potential applications as a scaffold or intermediate in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretical understanding of this compound.
Nomenclature and Molecular Identification
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This section provides the core identifiers for the topic compound.
-
IUPAC Name: Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
CAS Number: 1131594-44-9[1]
-
Molecular Formula: C₁₃H₁₆BrNO₂
-
Molecular Weight: 298.18 g/mol [1]
-
Chemical Structure:
(A representative 2D structure)
Table 1: Key Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | - |
| CAS Number | 1131594-44-9 | CRO Splendid Lab[1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | CRO Splendid Lab[1] |
| Molecular Weight | 298.18 g/mol | CRO Splendid Lab[1] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | (Predicted) |
| InChIKey | (Predicted) | (Predicted) |
Synthesis Pathway and Experimental Protocol
The most logical and efficient synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the displacement of an activated leaving group on the aromatic ring by a nucleophile.
Mechanistic Rationale and Reagent Selection
The synthesis involves the reaction between Methyl 3-bromo-4-fluorobenzoate (the electrophilic substrate) and Piperidine (the nucleophile).
-
Substrate Choice (Methyl 3-bromo-4-fluorobenzoate): The fluorine atom at the C4 position is an excellent leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic. Crucially, the reactivity of this position is significantly enhanced by the methyl ester group (-CO₂CH₃) located para to it. This powerful electron-withdrawing group stabilizes the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[2]
-
Nucleophile Choice (Piperidine): Piperidine is a strong, secondary amine nucleophile. Its nitrogen atom readily attacks the electron-deficient carbon of the aromatic ring.
-
Reaction Conditions: The reaction typically requires a polar aprotic solvent (e.g., DMSO, DMF) to solubilize the reactants and facilitate the charge separation in the transition state. A base (often an excess of piperidine itself or a non-nucleophilic base like K₂CO₃) is used to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Elevated temperatures are commonly employed to ensure a reasonable reaction rate.
The overall transformation is depicted below:
Caption: SNAr reaction for the synthesis of the title compound.
Detailed Step-by-Step Laboratory Protocol
This protocol is a robust, field-proven methodology derived from standard procedures for analogous SNAr reactions.
Materials and Reagents:
-
Methyl 3-bromo-4-fluorobenzoate (CAS 82702-31-6)[3]
-
Piperidine (CAS 110-89-4)[4]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Brine (saturated aq. NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-4-fluorobenzoate (1.0 eq, e.g., 2.33 g, 10 mmol).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol) and anhydrous DMSO (approx. 5-10 mL per gram of substrate).
-
Nucleophile Addition: While stirring the suspension, add piperidine (1.5 eq, e.g., 1.28 g, 1.49 mL, 15 mmol).
-
Heating: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture like 20% Ethyl Acetate in Hexanes as the eluent. The starting material should show a higher Rf value than the more polar product. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMSO).
-
Extract the aqueous phase three times with Ethyl Acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then brine (1 x 50 mL). This removes residual DMSO and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 5% Ethyl Acetate in Hexanes and gradually increasing to 15-20% will typically afford the pure product.
-
Final Analysis: Collect the pure fractions, combine, and remove the solvent in vacuo to yield Methyl 3-bromo-4-(piperidin-1-yl)benzoate as a solid or viscous oil. Confirm identity and purity via methods described in Section 3.
Structural Characterization and Physicochemical Properties
As this compound is primarily a synthetic intermediate, its physical properties are not widely reported. The following table includes essential data for the key precursor and predicted properties for the final product.
Table 2: Physicochemical Data of Precursor and Product
| Property | Methyl 3-bromo-4-fluorobenzoate | Methyl 3-bromo-4-(piperidin-1-yl)benzoate |
| CAS Number | 82702-31-6[3] | 1131594-44-9[1] |
| Molecular Weight | 233.03 g/mol [3] | 298.18 g/mol [1] |
| Appearance | White to orange powder/lump[5] | Predicted: White to off-white solid |
| Melting Point | 27 °C[5] | Predicted: > 50 °C (based on increased MW and polarity) |
| Boiling Point | Not reported | Not reported |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO) | Soluble in organic solvents (DCM, EtOAc, DMSO) |
Analytical Characterization Workflow
To validate the successful synthesis and purity of the final product, a standard suite of analytical techniques should be employed.
Caption: Workflow for the purification and characterization of the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals would include:
-
A singlet for the methyl ester protons (~3.8-3.9 ppm).
-
Multiplets for the aromatic protons on the benzoate ring.
-
Distinct multiplets for the piperidine ring protons, typically in the ~3.0-3.2 ppm (alpha to N) and ~1.6-1.8 ppm (beta/gamma to N) regions.
-
-
¹³C NMR Spectroscopy: This technique will confirm the carbon framework, showing distinct signals for the carbonyl carbon, aromatic carbons (both protonated and quaternary), the methyl ester carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will match its molecular formula (C₁₃H₁₆BrNO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks (M and M+2) of nearly equal intensity.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should ideally be >95% for use in further research applications.
Applications in Research and Drug Development
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs.[6] Its inclusion in a molecule can enhance metabolic stability, modulate lipophilicity, and provide a basic nitrogen handle for salt formation, which improves aqueous solubility and pharmacokinetic properties.[6]
The subject compound, Methyl 3-bromo-4-(piperidin-1-yl)benzoate, serves as a valuable and versatile chemical building block. Its specific utility arises from its distinct functional handles:
-
The Piperidine Nitrogen: Can act as a basic center or a point for further derivatization.
-
The Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other coupling reactions.
-
The Bromo Substituent: Is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.
This trifunctional nature makes it an ideal starting material for the synthesis of complex molecules and chemical libraries aimed at discovering new therapeutic agents, particularly in areas like oncology and CNS disorders where piperidine-containing drugs are prevalent.[6]
Safety and Handling
Safe laboratory practice requires a thorough understanding of the hazards associated with all chemicals used.
Table 3: Hazard Information for Reactants
| Compound | GHS Hazard Statements | Key Precautions |
| Methyl 3-bromo-4-fluorobenzoate | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][6] | Avoid inhalation of dust. Wear gloves and eye protection. Use in a well-ventilated fume hood. |
| Piperidine | H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[4][7] | Highly flammable and corrosive. Handle in a fume hood away from ignition sources. Wear appropriate PPE, including gloves, lab coat, and eye/face protection. |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | (Predicted) Irritant. Potential for acute toxicity based on precursors. | Handle with standard laboratory precautions. Wear gloves and eye protection. Avoid ingestion and inhalation. |
Handling Recommendations:
-
All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is mandatory.
-
Avoid creating dust from solid reagents.
-
Keep flammable liquids like piperidine away from heat, sparks, and open flames.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a strategically designed chemical intermediate with significant potential for synthetic diversification. While not a widely characterized compound in its own right, its identity is confirmed by its CAS number. This guide has established a reliable and mechanistically sound protocol for its synthesis from commercially available precursors, outlined a clear workflow for its characterization, and discussed its value as a building block in medicinal chemistry. By providing the causal, scientific reasoning behind the experimental design, this document serves as a practical and authoritative resource for researchers aiming to synthesize and utilize this versatile molecule in their discovery programs.
References
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PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Ryan, S. J., et al. (2016). Concerted nucleophilic aromatic substitutions.
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Methyl 3-Bromo-4-(piperidin-1-yl)benzoate. Retrieved from [Link]
- Kozik, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117023.
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Carl ROTH GmbH. (2023). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Penta Chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]
- U.S. Patent No. US4393232A. (1983).
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A Comprehensive Technical Guide to the Structure Elucidation of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Foreword: The Imperative of Structural Certainty
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. The subject of this guide, Methyl 3-bromo-4-(piperidin-1-yl)benzoate, is a substituted aromatic compound whose precise architecture dictates its chemical reactivity and potential pharmacological profile. This document provides a holistic, multi-technique approach to its structure elucidation, grounded in the principles of modern analytical chemistry. We will move beyond a simple recitation of methods to explore the why behind the how, offering a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
Initial Assessment: The Molecular Blueprint
Before any analysis begins, a theoretical foundation is established based on the compound's name.
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Compound: Methyl 3-bromo-4-(piperidin-1-yl)benzoate
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Molecular Formula: C₁₄H₁₈BrNO₂
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Molecular Weight: 312.21 g/mol (for ⁷⁹Br isotope) / 314.21 g/mol (for ⁸¹Br isotope)
The structure comprises a central benzene ring substituted with three distinct moieties: a methyl ester group, a bromine atom, and a piperidine ring. The numbering dictates a specific substitution pattern that must be confirmed.
Caption: Key ESI-MS Fragmentation Pathways.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ion mode (ESI+) to generate protonated molecules [M+H]⁺.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Isolate the parent ions (m/z ~313 and ~315) and subject them to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed pathway.
Infrared Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Expected IR Absorption Bands
The structure contains several IR-active groups. The C=O stretch of the ester is typically a strong, sharp absorption, making it an excellent diagnostic peak. [1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Ester C=O | Stretch | ~1725 - 1705 | Confirms presence of the ester carbonyl. |
| Ester C-O | Stretch | ~1300 - 1200 | Confirms the ester linkage. |
| Aromatic C=C | Stretch | ~1600, 1580, 1475 | Confirms the presence of the benzene ring. |
| Aliphatic C-H | Stretch | ~2950 - 2850 | Corresponds to CH₂ groups of piperidine and the methyl ester. |
| C-N | Stretch | ~1340 - 1250 | Indicates the bond between the aromatic ring and the piperidine nitrogen. |
| Aromatic C-H | Out-of-plane bend | ~880 - 800 | Suggests the 1,2,4-trisubstitution pattern on the benzene ring. |
Experimental Protocol: FTIR (KBr Pellet)
-
Preparation: Mix ~1-2 mg of the compound with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
NMR Spectroscopy: The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of every proton and carbon atom.
¹H NMR Spectroscopy: Proton Environments
This experiment reveals the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~6.9 - 7.1 | Doublet (d) | 1H | Ortho-coupled to H-6. Shielded by the adjacent electron-donating piperidinyl group. |
| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Ortho-coupled to H-5, meta-coupled to H-2. Deshielded by the ester. |
| H-2 | ~8.1 - 8.3 | Doublet (d) | 1H | Meta-coupled to H-6. Deshielded by both the ester and the adjacent bromine. |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | Characteristic shift for methyl ester protons. No adjacent protons. |
| Piperidine α-H | ~3.1 - 3.3 | Multiplet (m) | 4H | Protons on carbons adjacent to the nitrogen. |
| Piperidine β,γ-H | ~1.6 - 1.8 | Multiplet (m) | 6H | Protons on the remaining piperidine carbons. [3][4] |
¹³C NMR Spectroscopy: The Carbon Skeleton
This experiment identifies all unique carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon Label | Predicted Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165 - 168 | Typical range for an aromatic ester carbonyl. [5] |
| C-4 (C-N) | ~150 - 155 | Aromatic carbon attached to nitrogen, significantly deshielded. |
| C-1 (C-C=O) | ~128 - 132 | Quaternary carbon attached to the ester group. |
| C-6 | ~133 - 136 | Aromatic CH deshielded by the ester group. |
| C-2 | ~125 - 128 | Aromatic CH deshielded by the bromine atom. |
| C-5 | ~118 - 122 | Aromatic CH shielded by the piperidinyl group. |
| C-3 (C-Br) | ~110 - 115 | Aromatic carbon attached to bromine. [6][7] |
| -OCH₃ | ~52 | Typical shift for a methyl ester carbon. |
| Piperidine α-C | ~50 - 54 | Carbons adjacent to the nitrogen. |
| Piperidine β-C | ~26 | Beta carbons of the piperidine ring. |
| Piperidine γ-C | ~24 | Gamma carbon of the piperidine ring. |
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for confirming the connectivity established by 1D NMR.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. Key expected correlations include H-5 with H-6, and within the piperidine ring's protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to, allowing for definitive assignment of the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Verifying HMBC Correlations:
Caption: Critical HMBC correlations for structural confirmation.
-
-OCH₃ protons to the C=O carbon: Confirms the methyl ester group.
-
H-2 and H-6 to the C=O carbon: Places the ester at position C-1.
-
H-5 to C-3 and C-4: Confirms the relative positions of the bromo and piperidinyl groups.
-
Piperidine α-protons to C-4 and C-5: Unambiguously links the piperidine ring to the C-4 position of the benzoate core.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Processing and analysis of the resulting data will reveal the correlations.
Integrated Workflow: From Hypothesis to Certainty
The power of this methodology lies in the convergence of evidence from independent techniques. No single method is relied upon exclusively; instead, each serves to validate the others.
Caption: A self-validating workflow for structure elucidation.
Conclusion
The structure elucidation of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is achieved through a systematic and logical progression of analytical techniques. Mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the key functional groups. However, it is the comprehensive suite of 1D and 2D NMR experiments that provides the unequivocal evidence for the atomic connectivity and the specific 1,3,4-substitution pattern on the aromatic ring. By correlating the data from each method, we build a self-validating case that moves from a structural hypothesis to a confirmed molecular reality, establishing the necessary foundation for all subsequent scientific inquiry.
References
- Lima, L. M., et al. (2002). Synthesis and evaluation of novel piperidine derivatives as potential analgesic agents. Journal of Medicinal Chemistry.
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Chetioui, S., et al. (2025). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. Available at: [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. Available at: [Link]
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AQA. (2015). A-level Chemistry Specification. AQA. Available at: [Link]
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
- Royal Society of Chemistry. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
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ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. ResearchGate. Available at: [Link]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. National Library of Medicine. Available at: [Link]
- Journal of Materials Chemistry.
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NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. The 13 C NMR spectra of 4a-c at aromatic region. ResearchGate. Available at: [Link]
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ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Stack Exchange. Available at: [Link]
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ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
- IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development.
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a substituted aromatic compound featuring a unique electronic profile: an electron-donating piperidine group ortho to an electron-withdrawing methyl ester, with a bromine atom positioned meta to the ester. This arrangement suggests potential applications as a synthetic intermediate or a scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this molecule, grounding predictions in established principles and data from analogous structures. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.
Molecular Structure and Analytical Overview
The first step in any characterization is understanding the molecule's connectivity and the distinct chemical environments it contains. The structure of Methyl 3-bromo-4-(piperidin-1-yl)benzoate is presented below, with atoms systematically numbered to facilitate clear assignment in the subsequent spectroscopic analysis.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Absorption Bands
The presence of the ester, aromatic ring, piperidine, and C-Br bond will give rise to a distinct IR fingerprint.
| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity | Justification |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 2950 - 2800 | Aliphatic C-H Stretch | Medium to Strong | Arises from the CH₂ groups of the piperidine ring and the methyl group of the ester. |
| ~1725 | C=O Stretch (Ester) | Strong | This is one of the most prominent peaks in the spectrum, indicative of the ester carbonyl group. [1][2] |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the benzene ring. |
| ~1280 | C-O Stretch (Ester, asymm.) | Strong | The asymmetric C-O stretch of the ester group is typically very strong and a key diagnostic peak. [1] |
| ~1150 | C-N Stretch (Aromatic-Alkyl) | Medium | Vibration of the bond between the aromatic ring and the piperidine nitrogen. |
| ~1100 | C-O Stretch (Ester, symm.) | Medium | The symmetric C-O stretch of the ester group. |
| Below 600 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration appears in the far-IR (fingerprint) region. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
Principles and Protocol: Electron Ionization (EI) MS
-
Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct insertion probe.
-
Ionization: In the source, high-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.
Predicted Mass Spectrum
The molecular formula is C₁₃H₁₆BrNO₂. The exact mass is 297.0364 g/mol .
-
Molecular Ion (M⁺•): A key feature will be a pair of peaks for the molecular ion due to the natural isotopes of bromine. We expect to see a peak at m/z 297 (for ⁷⁹Br) and a peak at m/z 299 (for ⁸¹Br) in an approximate 1:1 intensity ratio . This isotopic signature is definitive proof of the presence of one bromine atom.
-
Major Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Caption: Predicted major fragmentation pathways for Methyl 3-bromo-4-(piperidin-1-yl)benzoate in EI-MS.
-
Loss of a Methoxy Radical: Cleavage of the ester O-CH₃ bond results in a stable acylium ion at m/z 266/268 .
-
Loss of the Carbomethoxy Radical: Cleavage of the C-C bond between the aromatic ring and the ester group yields a fragment at m/z 238/240 .
-
Alpha-Cleavage: A common fragmentation for amines is cleavage of the bond alpha to the nitrogen. This can lead to the formation of the stable piperidinyl cation at m/z 84 .
Summary and Conclusion
This technical guide outlines the predicted spectroscopic signature of Methyl 3-bromo-4-(piperidin-1-yl)benzoate. The combination of NMR, IR, and MS provides a powerful and complementary toolkit for its unambiguous identification.
| Technique | Key Predicted Features |
| ¹H NMR | Three distinct aromatic protons; characteristic upfield shift for H5 (~7.00 ppm); three sets of piperidine signals; methyl ester singlet (~3.90 ppm). |
| ¹³C NMR | Eleven unique carbon signals; ester carbonyl (~166.0 ppm); C-N carbon (~155.0 ppm); C-Br carbon (~115.0 ppm). |
| IR | Strong C=O stretch (~1725 cm⁻¹); strong C-O stretch (~1280 cm⁻¹); aliphatic and aromatic C-H stretches. |
| MS | Characteristic M⁺• and [M+2]⁺• peaks at m/z 297/299 in a 1:1 ratio; major fragments from loss of •OCH₃ and •COOCH₃. |
By following the detailed protocols and comparing experimental results with the grounded predictions herein, researchers can confidently verify the structure and purity of their synthesized material, paving the way for its further investigation and application.
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Biological activity of piperidine-containing benzoate esters
An In-Depth Technical Guide to the Biological Activity of Piperidine-Containing Benzoate Esters
Executive Summary
The synthesis of novel therapeutic agents often relies on the strategic combination of well-established pharmacophores. This guide delves into the rich biological landscape of molecules integrating two such privileged structures: the piperidine ring and the benzoate ester moiety. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, present in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1] Its structural properties enhance druggability by improving metabolic stability and pharmacokinetic profiles.[1] The benzoate ester linkage, historically pivotal in the development of local anesthetics like procaine, serves as a crucial interactive and cleavable linker in drug design.[2] The fusion of these two moieties has yielded compounds with a remarkable spectrum of activities, most notably as local anesthetics, but also as potent anticancer and antimicrobial agents. This guide provides a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and essential experimental evaluation protocols for this versatile class of compounds, tailored for researchers and drug development professionals.
The Piperidine-Benzoate Ester Scaffold: A Strategic Union
The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals.[3] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug design. It provides a stable, three-dimensional framework that can be functionalized at multiple positions, allowing for precise orientation of substituents to interact with biological targets.[1] From a biological perspective, the presence of the piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and facilitating transport across biological membranes, often with reduced toxicity.[1]
The Benzoate Ester Linkage: A Functional and Historical Pharmacophore
The development of benzoate ester compounds was a seminal moment in pharmacology. Benzocaine, first synthesized in 1890, established the local anesthetic potential of this chemical class.[2] This led to the development of procaine in 1904, which overcame the poor water solubility of its predecessors and highlighted the importance of the p-aminobenzoate structure in local anesthetics.[2] The ester linkage itself is a critical component, serving as a hydrolyzable handle that can influence the duration of action and metabolism of a drug. The aromatic ring of the benzoate group provides a site for electronic and steric modifications that can drastically alter biological activity.[4]
Rationale for Combination: Designing for Multifaceted Activity
Combining the piperidine ring with a benzoate ester creates a molecular architecture with distinct lipophilic (aromatic ring), linker (ester), and hydrophilic/basic (piperidine nitrogen) regions. This classic structure is the foundation for many local anesthetics, where the piperidine interacts with the receptor site within the sodium channel, the aromatic ring facilitates membrane partitioning, and the ester linkage influences the duration of action. Beyond anesthesia, this scaffold provides a versatile template for developing agents that target a wide range of biological systems, from microbial membranes to signaling proteins in cancer cells.
General Synthesis Strategies
The most common approach to synthesizing piperidine-containing benzoate esters involves the esterification of a substituted piperidinol with a benzoic acid derivative. This can be achieved through several classic organic chemistry reactions, such as Fischer esterification or by using coupling agents. A representative workflow is outlined below.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of piperidine-containing benzoate esters.
A typical synthesis may involve reacting a piperidinol with a benzoyl chloride in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct. Alternatively, reacting the piperidinol directly with a carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) provides a milder route to the final ester product.[5]
Key Biological Activities and Mechanisms of Action
Local Anesthetic Properties
The most extensively documented activity of this chemical class is local anesthesia. Piperidine-containing anesthetics like bupivacaine and ropivacaine are widely used in clinical practice.[6]
-
Mechanism of Action: Local anesthetics function by blocking the initiation and propagation of nerve impulses. They achieve this by physically plugging the intracellular pore of voltage-gated sodium channels in nerve cell membranes. This blockade prevents the influx of sodium ions that is necessary for depolarization and the generation of an action potential, resulting in a loss of sensation in the targeted area.[7]
Diagram: Mechanism of Local Anesthesia
Caption: Blockade of voltage-gated sodium channels by protonated local anesthetics.
-
Structure-Activity Relationship (SAR): The potency and duration of local anesthetic activity are highly dependent on the molecule's structure.
-
Aromatic Ring: Electron-donating groups (e.g., amino, alkoxy) in the ortho or para positions of the benzoate ring generally increase potency.[4]
-
Piperidine Ring: The basicity of the piperidine nitrogen is crucial. It allows the molecule to exist in both a charged (protonated) form, which is active at the receptor site, and an uncharged form, which is required to cross the lipid-rich nerve membrane.
-
Linker Chain: The ester linkage is susceptible to hydrolysis by plasma esterases, which typically results in a shorter duration of action compared to amide-linked anesthetics.[7]
-
Table 1: Representative SAR for Local Anesthetic Activity
| Modification | Effect on Activity | Rationale |
| Add p-amino group to benzoate | Increased Potency | Enhances interaction with the receptor site.[2] |
| Increase alkyl chain on piperidine N | Increased Potency & Duration | Increases lipid solubility, enhancing membrane partitioning and receptor binding.[7] |
| Replace ester with amide | Increased Duration | Amide bonds are more resistant to hydrolysis by esterases.[7] |
| Add ortho-methyl groups on ring | Decreased Metabolism | Steric hindrance slows enzymatic hydrolysis of the ester/amide link. |
Anticancer Activity
The piperidine scaffold is a key component of many anticancer agents, and its inclusion in benzoate esters has yielded compounds with significant cytotoxic effects against various cancer cell lines.[8][9]
-
Mechanism of Action: The anticancer effects are often multifactorial and cell-type dependent. Common mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints (preventing proliferation), and the generation of reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[10][11] For example, some piperidine-containing compounds have demonstrated a high level of cytotoxic effect on A549 lung cancer cells.[8] The natural product piperine, which contains a piperidine moiety, has been shown to inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing apoptosis.[10]
Diagram: Apoptosis Induction Pathway
Caption: A simplified pathway showing anticancer activity via ROS and apoptosis.
-
Cytotoxicity Data: The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Table 2: Representative Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Novel Piperidine Complex | A549 (Lung) | Reported as "high level of cytotoxic effect" | [8] |
| Piperine | KB (Oral Squamous) | Dose-dependent apoptotic response | [11] |
| Spirooxindolo-piperidinone | FaDu (Hypopharyngeal) | Better cytotoxicity than bleomycin | [9] |
Antimicrobial Properties
Derivatives of piperidine-benzoate esters have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12]
-
Mechanism of Action: While not always fully elucidated, the mechanism often involves disruption of the microbial cell membrane integrity or inhibition of essential enzymes. The lipophilic and cationic characteristics of these molecules can facilitate their interaction with and insertion into the negatively charged bacterial cell membranes.
-
Spectrum of Activity: Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as some fungal species.[13][14] Their effectiveness is typically measured by the Minimum Inhibitory Concentration (MIC).
Table 3: Representative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Benzamidine Analogues | 31.25 - 125 | 31.25 - 125 | Not Tested | [13] |
| Substituted Piperidines | 32 - 512 | 32 - 512 | 32 - 512 | [14] |
| Novel Piperidine Derivatives | "Strongest inhibitory activity" | "Strongest inhibitory activity" | Varying inhibition | [12] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor, the biological activities of newly synthesized compounds must be evaluated using standardized, reproducible assays.[15][16] Modern drug discovery programs utilize a screening cascade to test for potency, selectivity, and toxicity.[16]
Diagram: General Biological Screening Workflow
Caption: Key regions for SAR modification on the piperidine-benzoate ester scaffold.
Conclusion and Future Perspectives
The combination of the piperidine ring and the benzoate ester moiety creates a powerful and versatile scaffold for drug discovery. The established success of these compounds as local anesthetics provides a strong foundation for further exploration. The promising anticancer and antimicrobial activities reported for various derivatives suggest that this chemical class is far from fully exploited.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for their intended target (e.g., cancer cell-specific ion channels) to minimize off-target side effects.
-
Exploring New Therapeutic Areas: Given the prevalence of the piperidine scaffold in CNS drugs, investigating the potential of these esters for neurological disorders is a logical next step.
-
Prodrug Strategies: Utilizing the ester linkage in prodrug design, where the molecule is activated only after metabolic cleavage in the target tissue, could improve therapeutic efficacy and reduce systemic toxicity. [1] By leveraging established synthetic routes, robust biological assays, and rational drug design principles, researchers can continue to unlock the full therapeutic potential of piperidine-containing benzoate esters.
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Deconvolution of a Novel Scaffold: A Strategic Approach to Identifying the Therapeutic Targets of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
An In-depth Technical Guide
Abstract: The discovery of novel chemical entities (NCEs) presents both an opportunity and a challenge in drug development. While structurally unique molecules offer the potential for new therapeutic mechanisms, their biological targets are often unknown. This guide addresses the specific case of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a compound with limited publicly available biological data. We present a multi-pronged, systematic strategy for its target identification and validation. This document moves beyond theoretical postulation to provide a practical, field-proven roadmap for researchers. It integrates computational prediction, high-throughput screening, and robust biochemical and cell-based validation techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the resulting data. This guide is intended for drug discovery scientists and researchers dedicated to elucidating the mechanisms of action of novel bioactive compounds.
Structural Analysis and Physicochemical Profile
The structure of Methyl 3-bromo-4-(piperidin-1-yl)benzoate reveals several key features that inform a hypothesis-driven approach to target identification. A thorough understanding of the molecule's constituent parts is the foundational step in predicting its biological behavior.
-
Core Scaffold: The molecule is built upon a substituted benzene ring, a common feature in a vast array of pharmacologically active agents.
-
4-(Piperidin-1-yl) Group: The tertiary amine embedded within the piperidine ring is a strong predictor of potential interactions with targets in the central nervous system (CNS). This motif is a well-established pharmacophore in drugs targeting G-protein coupled receptors (GPCRs) and ion channels. Its presence suggests the molecule may possess neuromodulatory activity.
-
Methyl Ester Group: This functional group significantly influences the compound's pharmacokinetic properties. It is susceptible to hydrolysis by esterase enzymes in plasma and tissues, potentially converting the molecule into its corresponding carboxylic acid. This metabolic conversion could represent a bioactivation step, where the metabolite has a different target profile or affinity than the parent compound.
-
Bromo Substituent: The bromine atom at the 3-position is a critical feature. Its size, electronegativity, and ability to form halogen bonds can significantly enhance binding affinity and selectivity for a specific target protein. Halogen bonding is an increasingly recognized non-covalent interaction that can stabilize ligand-protein complexes.
A preliminary physicochemical assessment suggests the compound is likely to be membrane-permeable and suitable for investigating a wide range of intracellular and transmembrane targets.
| Physicochemical Parameter | Predicted Value/Characteristic | Implication for Target Interaction |
| Molecular Weight | ~314.2 g/mol | Compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. |
| logP (Octanol-Water Partition) | Moderately lipophilic | Suggests good membrane permeability to access intracellular targets. |
| Hydrogen Bond Donors | 0 | Reduced potential for interactions requiring hydrogen bond donation. |
| Hydrogen Bond Acceptors | 3 (Ester oxygens, Piperidine nitrogen) | Multiple sites for forming hydrogen bonds with target proteins. |
| Key Structural Alerts | Tertiary Amine, Halogen Atom | Potential for GPCR/ion channel activity; potential for halogen bonding. |
Analog-Based Target Hypothesis Generation
In the absence of direct data, a powerful predictive tool is the analysis of structurally similar compounds with known biological activities. The 4-amino-benzoate scaffold, particularly with a cyclic amine at the 4-position, is present in several classes of therapeutic agents.
-
Dopamine and Serotonin Receptor Ligands: The piperidine ring connected to an aromatic system is a classic feature of ligands for dopamine (D2, D3, D4) and serotonin (5-HT) receptors. Many antipsychotics and antidepressants utilize this scaffold to achieve high-affinity binding.
-
Sigma Receptor Modulators: Sigma receptors (σ1 and σ2) are non-opioid intracellular proteins involved in cellular stress responses and are known to bind a diverse range of piperidine-containing ligands. These receptors are implicated in neurological disorders and cancer.
-
Monoamine Oxidase (MAO) Inhibitors: While less common, certain substituted aminobenzoates have shown activity against MAO-A and MAO-B, enzymes critical for the metabolism of neurotransmitters. The electronic properties conferred by the bromine atom could potentially favor this type of interaction.
Based on this analog analysis, the primary hypothesized target classes for Methyl 3-bromo-4-(piperidin-1-yl)benzoate are GPCRs (specifically dopaminergic and serotonergic subtypes) and Sigma Receptors.
A Strategic Workflow for Target Identification and Validation
A robust target deconvolution strategy must be multi-layered, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets. The following workflow is proposed as a comprehensive and self-validating approach.
Figure 1. A multi-phase workflow for target deconvolution.
Phase 1: Broad-Spectrum and Hypothesis-Driven Screening
The initial phase aims to rapidly profile the compound against a wide array of known biological targets to identify primary interactions and potential off-target effects.
-
In Silico Docking: Perform molecular docking simulations of the compound against high-resolution crystal structures of the hypothesized target classes (dopamine, serotonin, and sigma receptors). This computational step provides a preliminary assessment of binding feasibility and pose.
-
Broad Panel Radioligand Binding Screen: Utilize a commercial service (e.g., Eurofins SafetyScreen or similar) to test the compound at a fixed concentration (e.g., 10 µM) against a panel of 40-100 known receptors, ion channels, and transporters. This is a cost-effective method to quickly identify potential "hits" from a diverse target space.
Phase 2: Unbiased Affinity-Based Target Identification
This phase moves beyond hypothesis-testing to an unbiased discovery approach, aiming to identify any protein in the proteome that physically interacts with the compound.
-
Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the test compound with a linker arm and an affinity tag (e.g., biotin) at a position unlikely to interfere with target binding (e.g., by modifying the methyl ester).
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) under non-denaturing conditions.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-coated beads. As a crucial negative control, also incubate lysate with beads alone and with beads in the presence of a high concentration of the free, non-immobilized test compound (to competitively elute specific binders).[1][2][3]
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Specifically identify proteins that are present in the compound-bead pull-down but absent or significantly reduced in the control samples. These are the putative binding partners.
-
Phase 3: In-Cell Target Engagement Validation
A critical step is to confirm that the compound binds to its putative target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[5]
-
Protocol: High-Throughput Cellular Thermal Shift Assay (CETSA HT)
-
Cell Plating: Plate a relevant cell line in a 384-well PCR plate.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 1 hour at 37°C).[6]
-
Heat Shock: Place the plate in a thermal cycler and apply a precise heat shock for a short duration (e.g., 3 minutes at 52°C).[6][7] This temperature must be optimized to be near the melting point of the protein of interest.
-
Cell Lysis: Lyse the cells directly in the wells. Upon heating, unbound target protein will denature and aggregate, while ligand-bound protein remains soluble.[7]
-
Detection: Quantify the amount of soluble target protein remaining using a specific antibody-based detection method like ELISA or AlphaScreen.[6]
-
Data Analysis: A positive result is a concentration-dependent increase in the amount of soluble target protein in the heated samples, indicating target engagement.
-
Elucidating Functional Consequences and Signaling Pathways
Once a direct, in-cell binding interaction is validated, the final phase is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator? For our primary hypothesis of a GPCR target, this involves measuring downstream second messengers.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that activate intracellular signaling pathways upon ligand binding.[8] The two principal pathways are the cAMP pathway and the phosphatidylinositol pathway.[8] Gαs and Gαi subunits regulate adenylyl cyclase, which in turn controls the concentration of the second messenger cAMP.[9] Gαq/11 activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9]
Figure 2. Potential GPCR downstream signaling pathways.
Recommended Functional Assays
-
cAMP Assay: To test for Gαs or Gαi coupling, treat cells expressing the target receptor with the compound and measure changes in intracellular cAMP levels using a LANCE or HTRF assay. A decrease in forskolin-stimulated cAMP would confirm Gαi coupling.
-
Calcium Flux Assay: To test for Gαq coupling, use a fluorescent calcium indicator (e.g., Fluo-4 AM). An increase in intracellular calcium upon compound addition indicates Gαq pathway activation.[9]
-
β-Arrestin Recruitment Assay: This assay measures a G-protein independent signaling pathway. Use a technology like PathHunter (DiscoverX) to quantify the recruitment of β-arrestin to the receptor upon ligand binding. This can differentiate biased from unbiased ligands.
Summary and Future Directions
The deconvolution of a novel compound like Methyl 3-bromo-4-(piperidin-1-yl)benzoate requires a disciplined, multi-phase approach that combines prediction, unbiased discovery, and rigorous validation. The strategy outlined in this guide, beginning with analog-based hypothesis generation and culminating in functional pathway analysis, provides a robust framework for success. The key is the orthogonal nature of the validation steps: an affinity-based method identifies physical binders, CETSA confirms engagement in a native cellular context, and functional assays elucidate the biological consequence. Successful execution of this workflow will not only identify the primary therapeutic target(s) of the compound but will also build a comprehensive data package to support its further development as a potential therapeutic agent.
References
-
PubChem. GPCR downstream signalling | Pathway. National Center for Biotechnology Information. Available from: [Link]
-
Uesugi, M. & Yoon, H. S. Affinity-based target identification for bioactive small molecules. RSC Publishing. 2011. Available from: [Link]
-
Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. Available from: [Link]
-
Li, Y. et al. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. 2024. Available from: [Link]
-
Tabana, Y. M. et al. Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. 2023. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). 2020. Available from: [Link]
-
Adelusi, O. B. et al. Identifying novel drug targets with computational precision. Biographical Chemistry. 2024. Available from: [Link]
-
Wikipedia. G protein-coupled receptor. Available from: [Link]
-
Lomenick, B. et al. Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. 2009. Available from: [Link]
-
GenScript. GPCR Downstream Signaling. Available from: [Link]
-
MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. 2024. Available from: [Link]
-
ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. 2023. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2023. Available from: [Link]
-
Xue, B. et al. Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. 2025. Available from: [Link]
-
Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. 2023. Available from: [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. 2024. Available from: [Link]
-
Macmillan Group, Princeton University. Small molecule photocatalysis enables drug target identification via energy transfer. 2022. Available from: [Link]
-
ResearchGate. (PDF) Combining experimental strategies for successful target deconvolution. 2021. Available from: [Link]
-
Journal of Cardiovascular Development and Disease. G protein-coupled receptor signaling: transducers and effectors. 2021. Available from: [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. 2020. Available from: [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
Methodological & Application
Introduction: Unveiling the Potential of a Novel Scaffolding Agent in Drug Discovery
An Application Guide for High-Throughput Screening with Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a synthetic organic compound characterized by a substituted benzoate core. This structure incorporates several key pharmacophores: a methyl ester, a bromine atom, and a piperidine ring. While this specific molecule is not yet extensively documented in peer-reviewed literature for a defined biological role, its structural motifs are prevalent in a wide array of biologically active agents. The piperidine ring, for instance, is a common feature in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Similarly, substituted benzoates are recognized for a broad spectrum of activities, including antimicrobial and anticancer properties.[2]
This application note serves as a comprehensive guide for researchers and drug development professionals on how to approach the integration of Methyl 3-bromo-4-(piperidin-1-yl)benzoate into high-throughput screening (HTS) campaigns. Given the nascent stage of research on this particular compound, we will present a well-established HTS protocol for assessing antimicrobial activity, a plausible application based on its structural relationship to other known bioactive molecules.[3][4][5] This guide is designed to be a foundational resource, providing both the conceptual framework and the detailed, actionable protocols necessary to explore the therapeutic potential of this and other novel chemical entities.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of a screening compound is fundamental to robust assay design and interpretation of results.
| Property | Value | Source |
| IUPAC Name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | - |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [6] |
| Molecular Weight | 312.21 g/mol | [7] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO, Ethanol | Inferred |
Note: Some properties are inferred based on common characteristics of similar organic compounds used in HTS.
Hypothesized Application: A Candidate for Antimicrobial Drug Discovery
The 4-aminobenzoic acid (PABA) scaffold, to which our compound is structurally related, is a crucial component in the folate biosynthesis pathway of many microorganisms.[8] Derivatives of PABA have been successfully developed as antimicrobial agents that competitively inhibit key enzymes in this pathway.[3][8] Furthermore, the inclusion of a piperidine ring has been shown in some contexts to enhance the antibacterial activity of certain classes of compounds.[5]
Based on this well-established precedent, a primary and logical application for Methyl 3-bromo-4-(piperidin-1-yl)benzoate in an HTS campaign is to screen for antimicrobial activity against a panel of pathogenic bacteria. The following sections provide a detailed protocol for such a screen.
High-Throughput Screening Workflow for Antimicrobial Susceptibility
The following diagram illustrates a typical workflow for a primary HTS campaign to identify antimicrobial activity, followed by secondary validation assays.
Caption: High-throughput screening workflow for antimicrobial drug discovery.
Detailed Protocol: Primary HTS for Antimicrobial Activity
This protocol is designed for a 384-well plate format and utilizes a resazurin-based cell viability assay, which is a robust and cost-effective method for HTS.
Rationale and Self-Validation
The choice of a resazurin-based assay provides an inherent self-validation mechanism. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). A lack of fluorescence is a direct indicator of inhibited metabolic activity, which in this context, signifies bacterial cell death or stasis. The inclusion of positive (no compound) and negative (high concentration of a known antibiotic) controls on every plate is critical for calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor above 0.5 indicates a high-quality, reliable assay.
Reagent and Media Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of Methyl 3-bromo-4-(piperidin-1-yl)benzoate in 100% DMSO.
-
Bacterial Culture: Use a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus) grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the culture to an optical density at 600 nm (OD₆₀₀) that results in a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
Resazurin Solution: Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile phosphate-buffered saline (PBS). Filter-sterilize and protect from light.
Step-by-Step Experimental Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of the 10 mM compound stock and its serial dilutions into the wells of a 384-well assay plate to achieve the desired final concentrations (e.g., from 100 µM down to 0.1 µM).
-
Designate columns for controls:
-
Positive Control (100% viability): Wells containing only DMSO.
-
Negative Control (0% viability): Wells containing a known antibiotic (e.g., 64 µg/mL gentamicin).
-
-
-
Bacterial Inoculation:
-
Add 50 µL of the prepared bacterial suspension in CAMHB to each well of the assay plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Incubation:
-
Seal the plates with breathable membranes to prevent evaporation and contamination.
-
Incubate at 37°C for 18-24 hours with gentle shaking.
-
-
Viability Assessment:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative))
-
-
Identify Hits:
-
Define a "hit" as any compound that shows an inhibition greater than a set threshold (e.g., > 80%) at a specific concentration.
-
Hypothesized Mechanism of Action and Signaling Pathway
Should Methyl 3-bromo-4-(piperidin-1-yl)benzoate demonstrate antimicrobial activity, a plausible mechanism, given its structural similarity to PABA, would be the inhibition of the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids in bacteria.
Caption: Hypothesized inhibition of the bacterial folate synthesis pathway.
Conclusion and Future Directions
Methyl 3-bromo-4-(piperidin-1-yl)benzoate represents a promising, yet underexplored, chemical scaffold for drug discovery. The protocols and workflows detailed in this guide provide a robust framework for initiating its investigation as a potential antimicrobial agent through high-throughput screening. Positive results from such a campaign would warrant further investigation, including the determination of the minimum inhibitory concentration (MIC), cytotoxicity profiling against human cell lines, and mechanistic studies to confirm its mode of action, potentially as an inhibitor of the folate pathway. The adaptability of this HTS protocol also allows for its application in screening other compound libraries, contributing to the broader effort of discovering novel therapeutics.
References
-
Title: Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate Source: MDPI URL: [Link]
- Title: CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method Source: Google Patents URL
- Title: CN114044783A - Preparation method of idoxaban and intermediate thereof Source: Google Patents URL
-
Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: PMC - NIH URL: [Link]
-
Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: PubMed URL: [Link]
-
Title: Synthesis method for 3-bromine-4-(methylol)methyl benzoate Source: Eureka | Patsnap URL: [Link]
-
Title: Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease Source: PubMed Central URL: [Link]
-
Title: Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate | C14H18BrNO2 Source: PubChem URL: [Link]
-
Title: Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome Source: ACS Publications URL: [Link]
-
Title: Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase Source: Chapman University Digital Commons URL: [Link]
-
Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL: [Link]
-
Title: Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes Source: ResearchGate URL: [Link]
-
Title: The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: Advion Interchim Scientific URL: [Link]
-
Title: Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria Source: MDPI URL: [Link]
-
Title: Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications Source: bioRxiv URL: [Link]
Sources
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- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
"Methyl 3-bromo-4-(piperidin-1-yl)benzoate" solubility issues and solutions
Welcome to the technical support center for Methyl 3-bromo-4-(piperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Understanding the Molecule: A Structural Approach to Solubility
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a substituted aromatic compound with distinct structural features that dictate its solubility profile. The benzene ring, substituted with a bromine atom and a methyl ester group, contributes to its lipophilic character, suggesting poor aqueous solubility. Conversely, the tertiary amine within the piperidine ring provides a basic handle that can be protonated to enhance solubility in acidic conditions. The interplay between these opposing characteristics is key to understanding and overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Methyl 3-bromo-4-(piperidin-1-yl)benzoate in my aqueous buffer for a biological assay. What is the likely cause?
A1: The poor aqueous solubility of this compound in neutral or basic buffers is expected due to its significant lipophilic character. The large, non-polar surface area of the brominated benzene ring system dominates its overall properties, leading to low solubility in water.
Q2: How does pH influence the solubility of this compound?
A2: The piperidine nitrogen is basic, with a pKa of the protonated form typically around 11.2.[1] In acidic media (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is the predominant form in neutral or basic solutions.[1][2] Therefore, creating a pH-solubility profile is a critical first step in understanding your compound's behavior.[1]
Q3: What are the recommended initial steps to improve the solubility of Methyl 3-bromo-4-(piperidin-1-yl)benzoate?
A3: The most direct first steps are:
-
pH Adjustment: Since the compound is basic, preparing a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can significantly increase solubility by forming a more soluble salt.[1]
-
Use of Co-solvents: A water-miscible organic co-solvent is a common and effective strategy.[1] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1]
Q4: My experiment is sensitive to pH changes and high concentrations of organic solvents. What are my other options?
A4: If pH adjustment and co-solvents are not suitable for your experimental system, you should consider more advanced formulation strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like Methyl 3-bromo-4-(piperidin-1-yl)benzoate, forming inclusion complexes with enhanced aqueous solubility.[1][3]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier matrix at the molecular level. When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles that have a higher dissolution rate.
Q5: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A5: This is a common issue for poorly soluble compounds. Here are several strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]
-
Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your final assay buffer can help to maintain the compound in solution by forming micelles.
Troubleshooting Guide & Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol will help you determine the approximate solubility of your compound in various solvents.
Materials:
-
Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol)
-
Vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Add a small, known amount of the compound (e.g., 1-2 mg) to a vial.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add another known amount and repeat until a saturated solution is formed (i.e., solid material remains undissolved).
-
If the compound has not dissolved, add more solvent in known increments until it does.
-
For a more quantitative assessment, prepare a saturated solution, centrifuge to pellet the excess solid, and analyze the concentration of the supernatant using a suitable analytical method like HPLC-UV.
| Solvent System | Predicted Solubility | Rationale |
| Water (neutral pH) | Very Poor | The molecule is predominantly in its neutral, lipophilic form. |
| Aqueous Acid (e.g., 0.1 M HCl) | Good to Excellent | The basic piperidine nitrogen is protonated, forming a soluble salt.[1][2] |
| DMSO, DMF, DMA | Excellent | These are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules. |
| Ethanol, Methanol | Moderate to Good | These polar protic solvents can interact with the polar parts of the molecule. |
| Acetonitrile | Moderate | A polar aprotic solvent, generally a good solvent for many organic compounds. |
| Dichloromethane (DCM), Chloroform | Good to Excellent | Non-polar organic solvents that will readily dissolve the lipophilic compound. |
Protocol 2: Preparation of an Acidic Stock Solution
This is the recommended first-line approach for preparing aqueous stocks for biological assays.
Materials:
-
Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
1 M Hydrochloric Acid (HCl)
-
Sterile, deionized water
-
pH meter
Procedure:
-
Weigh out the desired amount of the compound.
-
Add a small volume of water.
-
While stirring, add 1 M HCl dropwise until the compound fully dissolves.
-
Check the pH of the resulting solution.
-
Adjust the volume with water to reach the final desired concentration.
-
For cell-based assays, it is crucial to consider the buffering capacity of your final assay medium to ensure the final pH is within a physiologically acceptable range.
Protocol 3: Co-Solvent Stock Solution Preparation
This method is useful when pH modification is not desirable.
Materials:
-
Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
Dimethyl sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., PBS)
Procedure:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
For your working solution, perform a serial dilution from the DMSO stock into your aqueous buffer.
-
Crucially , ensure the final concentration of DMSO in your experiment is low enough (typically <1%) to not interfere with your assay.
Visualization of Solubility Strategies
Caption: Troubleshooting workflow for solubility issues.
Safety Precautions
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[4][5][6]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[4]
Always consult the supplier-specific SDS for detailed safety information.
References
- Lima, L. M., et al. (2002). Synthesis and evaluation of the anti-inflammatory activity of new 4-(4-substituted-phenyl)-N-acyl-N-alkyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry, 10(9), 3071-3079.
- Jicsinszky, L., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 42(1), 1-14.
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010053944A1 - Improved method of making piperidine derivatives.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from [Link]
- Matthew, B. (2025). Formulation strategies for poorly soluble drugs.
-
PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2022). Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. Retrieved from [Link]
- Issabayeva, G., et al. (2021).
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Journal of Chemical Crystallography, 51(3), 324-330.
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 230-241.
- Minin, A. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
-
ResearchGate. (n.d.). Design strategy of benzothiazolyl piperidine-3-carboxamide derivatives (4a–f) as an anticancer agent. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- Thermo Fisher Scientific. (2010).
- Wang, Y., et al. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3266-3271.
- Jessop, P. G., et al. (2005). Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, 7(10), 714-718.
-
PubChem. (n.d.). Methyl 3-bromo-4-methylbenzoate. Retrieved from [Link]
- Ciaffoni, N., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652.
- Thermo Fisher Scientific. (2024).
- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
-
PubChem. (n.d.). Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Alimzhanova, M., et al. (2020). Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. Journal of Materials Science and Chemical Engineering, 8(8), 1-10.
- Technical Science and Innovation. (n.d.).
-
J&K Scientific LLC. (n.d.). 4-Piperidin-4-yl-benzoic acid methyl ester hydrochloride. Retrieved from [Link]
Sources
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- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Cas No. | Methyl 4-bromo-3-(piperidin-1-ylmethyl)benzoate | Matrix Scientific [matrixscientific.com]
Technical Support Center: Methyl 3-bromo-4-(piperidin-1-yl)benzoate Stability and Degradation Studies
Welcome to the technical support center for Methyl 3-bromo-4-(piperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established scientific principles to ensure the integrity and success of your research.
Introduction to Stability Challenges
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a substituted aromatic ester containing several functional groups that can be susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for its development as a potential pharmaceutical agent or intermediate. The primary sites of potential degradation include the ester linkage, the carbon-bromine bond, the piperidine ring, and the aromatic system itself. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of Methyl 3-bromo-4-(piperidin-1-yl)benzoate.
Q1: What are the most likely degradation pathways for Methyl 3-bromo-4-(piperidin-1-yl)benzoate?
A1: Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-bromo-4-(piperidin-1-yl)benzoic acid and methanol.
-
Oxidation: The piperidine ring, being a tertiary amine, and the electron-rich aromatic ring are potential sites for oxidation. This can lead to the formation of N-oxides or hydroxylation of the aromatic ring.
-
Photodegradation: Aromatic compounds can be sensitive to light, which may induce cleavage of the C-Br bond or other complex photochemical reactions.[3][4]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, although aromatic structures often exhibit relatively high thermal stability.[5]
Q2: I am observing an unexpected peak in my HPLC analysis during a stability study. What could it be?
A2: An unexpected peak could be a degradation product, an impurity from the starting material, or an artifact from the analytical method itself. To identify the peak, consider the following:
-
Review the stress conditions: Was the sample exposed to acid, base, oxidant, light, or heat? This will give you clues about the likely type of degradation. For instance, a peak appearing under basic conditions is likely the hydrolyzed carboxylic acid.
-
Mass Spectrometry (MS) analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. This is the most direct way to identify potential degradation products.
-
Compare with a forced degradation sample: Run a sample that has been intentionally degraded under specific conditions (e.g., strong acid) to see if the retention time of the unknown peak matches a known degradant.
Q3: How can I prevent the hydrolysis of the ester group during sample preparation and analysis?
A3: To minimize hydrolysis:
-
Control the pH: Prepare your samples in a neutral or slightly acidic buffer (pH 4-6). Avoid highly acidic or basic conditions.
-
Use aprotic solvents: If possible, dissolve and dilute your samples in aprotic solvents like acetonitrile or tetrahydrofuran.
-
Maintain low temperatures: Keep your samples cool (e.g., in an autosampler set to 4°C) to slow down the rate of hydrolysis.
-
Limit sample storage time: Analyze samples as soon as possible after preparation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability and degradation studies of Methyl 3-bromo-4-(piperidin-1-yl)benzoate.
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC. | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing.- Inject a lower concentration of the sample. |
| Inconsistent retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure proper mixing of the mobile phase and degas it before use.- Use a guard column and replace the analytical column if necessary. |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl).- Increase the temperature or duration of exposure.- Confirm the stability by using more aggressive conditions, but aim for 5-20% degradation.[6] |
| Complete degradation of the compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways and for the development of a stability-indicating method.[1][2]
-
Preparation: Dissolve Methyl 3-bromo-4-(piperidin-1-yl)benzoate in a suitable solvent (e.g., acetonitrile) and add an equal volume of 1N hydrochloric acid.
-
Incubation: Heat the solution at 60°C for 24 hours.
-
Neutralization: Cool the solution to room temperature and neutralize with an appropriate amount of 1N sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC.
Causality: The acidic condition catalyzes the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid.
-
Preparation: Dissolve the compound in a suitable solvent and add an equal volume of 1N sodium hydroxide.
-
Incubation: Keep the solution at room temperature for 4 hours.
-
Neutralization: Neutralize with 1N hydrochloric acid.
-
Analysis: Dilute and analyze by HPLC.
Causality: Basic conditions promote saponification of the ester, which is typically faster than acid hydrolysis.
-
Preparation: Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute and analyze by HPLC.
Causality: Hydrogen peroxide can oxidize the tertiary amine of the piperidine ring to an N-oxide or potentially affect the aromatic ring.
-
Preparation: Expose a solution of the compound, as well as the solid compound, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control: Keep a control sample protected from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Causality: UV/Visible light energy can be absorbed by the aromatic system, leading to bond cleavage or other photochemical reactions.
-
Preparation: Place the solid compound in a controlled temperature chamber.
-
Incubation: Expose the sample to a temperature of 80°C for 48 hours.
-
Analysis: Dissolve the sample in a suitable solvent, dilute, and analyze by HPLC.
Causality: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is essential to separate the parent compound from all potential degradation products.[7][8][9]
Initial Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Column Temperature | 30°C | For reproducible retention times. |
Method Optimization Workflow
Caption: HPLC method optimization workflow.
Potential Degradation Pathways
Based on the functional groups present in Methyl 3-bromo-4-(piperidin-1-yl)benzoate, the following degradation pathways can be postulated:
Caption: Potential degradation pathways.
References
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]
-
Springer. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
ResearchGate. Overview of established degradation routes for benzoate that operate.... Retrieved from [Link]
-
ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
-
Eawag-BBD. Benzoate Degradation Pathway. Retrieved from [Link]
-
ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
PMC. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Retrieved from [Link]
-
PMC. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Retrieved from [Link]
-
ResearchGate. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate | Request PDF. Retrieved from [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Drug Development and Delivery. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
ResearchGate. Bacterial Degradation of Benzoate: cross-regulation between aerobic and anaerobic pathways. Retrieved from [Link]
-
PubChem. Methyl 4-(3-bromo-4-oxobutyl)benzoate. Retrieved from [Link]
-
ACS Publications. Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. Retrieved from [Link]
-
PMC. Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates. Retrieved from [Link]
-
PubChem. Methyl Benzoate. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jfda-online.com [jfda-online.com]
Technical Support Center: Scale-Up of Methyl 3-bromo-4-(piperidin-1-yl)benzoate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate. This important intermediate is a key building block in the development of various pharmaceutical agents. While its synthesis via Nucleophilic Aromatic Substitution (SNAr) is well-established on a laboratory scale, transitioning to pilot or manufacturing scales introduces a unique set of challenges. These can range from altered reaction kinetics and thermal safety concerns to complex purification hurdles.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of scaling up this critical reaction. Our approach is grounded in mechanistic principles and practical, field-proven experience to ensure your scale-up process is efficient, safe, and reproducible.
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The most common and direct route to Methyl 3-bromo-4-(piperidin-1-yl)benzoate is the SNAr reaction between a suitable precursor, typically Methyl 3-bromo-4-fluorobenzoate, and piperidine. The fluorine atom is an excellent leaving group for SNAr due to its high electronegativity, which activates the aromatic ring toward nucleophilic attack.[1]
The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (piperidine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.
Question 4: My final product is failing to crystallize and remains a viscous oil, making isolation and drying difficult. What should I do?
Answer: "Oiling out" is a common crystallization problem, often caused by impurities or using a suboptimal solvent system.
-
Causality (The "Why"):
-
Impurities, such as the bis-piperidine byproduct or residual starting material, can act as "crystallization inhibitors." They disrupt the crystal lattice formation, leading to an amorphous oil instead of a crystalline solid.
-
The chosen solvent system may be too good a solvent for the product, or the cooling rate might be too fast, not allowing sufficient time for nucleation and crystal growth.
-
-
Solutions & Protocols:
-
Improve Purity: Before crystallization, ensure the crude material is of high purity. If necessary, perform a column chromatography purification on a small sample to obtain a pure reference standard. This can also help identify the problematic impurities. An acid/base wash during workup is highly effective at removing basic (piperidine) and acidic impurities.
-
Solvent Screening: Perform a systematic solvent screening. Use a matrix of common crystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, toluene) and anti-solvents. Look for a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Controlled Cooling & Seeding: Once a good solvent system is identified, cool the solution slowly. Rapid cooling often leads to oiling out. If you have a small amount of pure, solid material, use it to "seed" the solution once it becomes supersaturated. Seeding provides a template for crystal growth.
-
Trituration: If crystallization is still problematic, try trituration. This involves stirring the oil in a solvent in which it is poorly soluble (like heptane or diethyl ether). This can often induce crystallization by mechanically breaking up the oil and providing energy for nucleation.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal reaction temperature?
-
The optimal temperature is typically between 80-120 °C. Lower temperatures lead to slow reaction rates, while excessively high temperatures (>130 °C) can promote the formation of the bis-piperidine byproduct and other degradation products. The ideal temperature should be determined through optimization studies for your specific scale and equipment.
-
-
Q2: Which solvent is best for this reaction at scale?
-
Dipolar aprotic solvents like DMSO, DMF, and NMP are excellent for SNAr reactions as they effectively solvate the Meisenheimer complex. [3]For scale-up, DMSO is often preferred due to its higher boiling point, lower toxicity compared to DMF, and good thermal stability. Toluene can also be used, often with a phase-transfer catalyst, which can simplify the workup.
-
| Solvent | Boiling Point (°C) | Key Advantages for Scale-Up | Key Disadvantages |
| DMSO | 189 | High boiling point, excellent solvating power, thermally stable. | Difficult to remove during workup, hygroscopic. |
| DMF | 153 | Good solvating power, lower boiling point than DMSO. | Reprotoxic concerns, can decompose at high T. |
| NMP | 202 | Very high boiling point, stable. | Reprotoxic concerns, very difficult to remove. |
| Toluene | 111 | Easy to remove, forms azeotrope with water. | Lower reaction rates, may require a phase-transfer catalyst. |
-
Q3: Is a base required for this reaction?
-
A base is necessary to neutralize the hydrofluoric acid (HF) that is formed as a byproduct. Using at least two equivalents of piperidine allows one equivalent to act as the nucleophile and the second to act as the base. Alternatively, an external, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used (1.1 equivalents) along with a slight excess of piperidine (1.1 equivalents). Using an external base can sometimes be more cost-effective if piperidine is an expensive reagent.
-
-
Q4: What are the primary safety considerations for this process?
-
Piperidine: Is a flammable, corrosive, and toxic liquid. Handle in a well-ventilated area (fume hood) with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Solvents: DMSO, DMF, and NMP have specific hazards. Review the Safety Data Sheet (SDS) for each before use. DMF and NMP are known reproductive toxins.
-
Exotherm: The reaction is exothermic. Ensure robust temperature control and have a cooling plan in place, especially during the initial addition of piperidine at scale. A reaction calorimetry study is highly recommended before proceeding to a large scale to understand the thermal risk.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate (1 kg Scale)
Materials:
-
Methyl 3-bromo-4-fluorobenzoate (1.00 kg, 4.29 mol)
-
Piperidine (0.87 kg, 10.22 mol, 2.4 eq.)
-
Dimethyl sulfoxide (DMSO), anhydrous (6.0 L)
-
Deionized Water
-
Toluene or MTBE for extraction (optional, if direct precipitation is not clean)
Procedure:
-
Reactor Setup: Charge a clean, dry 20 L glass-lined reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with Methyl 3-bromo-4-fluorobenzoate (1.00 kg) and DMSO (5.0 L).
-
Inerting: Begin agitation and purge the reactor headspace with nitrogen for 15 minutes.
-
Heating: Heat the mixture to 80 °C.
-
Reagent Addition: In a separate vessel, prepare a solution of piperidine (0.87 kg) in DMSO (1.0 L). Slowly add this solution to the reactor via an addition funnel or pump over 1-2 hours. Monitor the internal temperature and ensure it does not exceed 100 °C during the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to 100-110 °C and hold for 4-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC every 2 hours. The reaction is complete when the area% of Methyl 3-bromo-4-fluorobenzoate is less than 1.0%.
-
Cooling: Cool the reaction mixture to room temperature (20-25 °C).
-
Precipitation (Quench): In a separate vessel, charge 20 L of ice-water. Slowly transfer the reaction mixture into the cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Filter the solid product using a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral (pH ~7) to remove residual DMSO and piperidine salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual solvent (GC). Expected yield: 1.1 - 1.25 kg (85-95%).
References
- Lima, A. S., et al. (2002). Synthesis and characterization of methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1130-o1131.
- MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
- Google Patents. (2013).
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
- Gorbunova, M., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(3), 1531–1539.
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]
-
PubChem. Methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate. Available at: [Link]
- Royal Society of Chemistry. (2015). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 13(35), 9148-9163.
- Royal Society of Chemistry. Solvent effects on aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2.
- ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination. Organic Process Research & Development, 18(12), 1794-1799.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- ResearchGate.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
- PubMed Central (PMC). (2021).
- ACS Publications. (2010). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 12(19), 4380–4383.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
- BenchChem.
- The Organic Chemistry Tutor. (2022).
- ChemRxiv. (2020).
- Worldwidejournals.com. A Facile Protocol to the Hetero-Annulation of Face 'A' of Pyridine Condensed Ben.
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]
- ResearchGate. (2021). Base-induced side reactions in Fmoc-solid phase peptide synthesis.
- ResearchGate.
- EvitaChem. Methyl 4-(1-acetylpiperidin-4-YL)-3-(trifluoromethyl)
- ResearchGate. (2019).
- Chemistry LibreTexts. (2023).
- ACS Publications. (2016).
- Juniper Publishers. (2018).
- Evans, D. A. Organic Reaction Workup Formulas for Specific Reagents. Harvard University.
- MDPI. (2018).
- PubMed Central (PMC). (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- PubMed Central (PMC). (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors.
-
PubMed. (2021). Sc(OTf)3-Catalyzed Formal [3 + 3] Cycloaddition Reaction of Diaziridines and Quinones for the Synthesis of Benzo[ e]o[1][4][5]xadiazines.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Technical Support Center: Achieving High Purity of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
Welcome to the technical support center for "Methyl 3-bromo-4-(piperidin-1-yl)benzoate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome purity challenges and ensure the integrity of your results.
Introduction: The Synthetic Pathway and Purity Challenges
"Methyl 3-bromo-4-(piperidin-1-yl)benzoate" is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a methyl 3-bromo-4-halobenzoate (where the halogen is typically fluorine or chlorine for optimal reactivity) with piperidine.[1][2] While this reaction is generally efficient, achieving high purity can be challenging due to the potential for various impurities to form.
This guide will address the common purity issues encountered during the synthesis and purification of this compound and provide practical solutions to mitigate them.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Impure methyl 3-bromo-4-halobenzoate or piperidine. 3. Sub-optimal reaction conditions: Incorrect solvent or base. | 1. Monitor the reaction closely using TLC: Ensure the disappearance of the limiting starting material. Consider extending the reaction time or cautiously increasing the temperature. 2. Verify the purity of starting materials: Use freshly distilled piperidine and confirm the purity of the halobenzoate ester by NMR or GC-MS. 3. Optimize reaction conditions: Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions. The use of a non-nucleophilic base like K₂CO₃ or Et₃N can be beneficial. |
| Presence of Starting Material in Final Product | 1. Incomplete reaction: As above. 2. Inefficient purification: Co-elution during column chromatography or co-crystallization. | 1. Drive the reaction to completion: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents). 2. Optimize purification: For column chromatography, use a shallower solvent gradient. For recrystallization, try a different solvent system to exploit solubility differences. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can disrupt the crystal lattice formation. 2. Residual solvent: Trapped solvent can prevent solidification. | 1. Purify the crude product: Perform column chromatography before attempting recrystallization. 2. Remove residual solvent: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help. |
| Multiple Spots on TLC After Purification | 1. Formation of by-products: Side reactions may have occurred. 2. Degradation of the product: The compound may be unstable under the purification conditions (e.g., on acidic silica gel). | 1. Identify the by-products: Use techniques like LC-MS or NMR to characterize the impurities. This can provide insight into the side reactions. 2. Use a neutral stationary phase: Consider using neutral alumina for column chromatography if your compound is sensitive to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate?
A1: The most common impurities typically arise from the starting materials and side reactions. These include:
-
Unreacted Starting Materials: Methyl 3-bromo-4-halobenzoate and piperidine.
-
Hydrolysis Product: 3-bromo-4-(piperidin-1-yl)benzoic acid, which can form if water is present during the reaction or workup.
-
Over-brominated Species: If the starting methyl 4-hydroxybenzoate used to prepare the halo-precursor was impure, you might have di-brominated impurities.[3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[4]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 or 8:2 ratio) is a good starting point.[5] You can increase the polarity (more ethyl acetate) if the compounds are not moving sufficiently up the plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. You can also use an iodine chamber or a potassium permanganate stain.
By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can track the consumption of the starting material and the formation of the product.[4]
Q3: What is the best method for purifying the crude product?
A3: A two-step purification process is often the most effective:
-
Column Chromatography: This is used to separate the desired product from unreacted starting materials and most by-products. A silica gel column with a gradient elution of hexanes and ethyl acetate is typically effective.
-
Recrystallization: This final step is used to obtain a highly pure, crystalline product.
Q4: Which solvents are recommended for recrystallization?
A4: The choice of solvent is critical for successful recrystallization. For aromatic esters like your target molecule, consider the following:
-
Single Solvents: Ethanol, methanol, or isopropanol can be effective.[6][7]
-
Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a solvent in which it is poorly soluble (e.g., hexanes, heptane, or petroleum ether) can be very effective.[8][9]
Always perform small-scale solvent screening to find the optimal conditions for your specific batch of material.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying your crude product using silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Slurry pack the column with silica gel in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution:
-
Start with a non-polar eluent, such as 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol outlines the steps for recrystallizing the product purified by column chromatography.
Materials:
-
Purified Methyl 3-bromo-4-(piperidin-1-yl)benzoate
-
Selected recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (or the single solvent). Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Solvent Pair: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualization of Workflows
Diagram 1: Purification Workflow
Caption: A typical workflow for the purification of Methyl 3-bromo-4-(piperidin-1-yl)benzoate.
Diagram 2: Troubleshooting Logic for Impurities
Caption: A decision tree for troubleshooting common impurities encountered during synthesis.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
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Methyl 3-Bromo-4-(piperidin-1-yl)benzoate. CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
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Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. Retrieved from [Link]
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Crystallization Solvents.pdf. Retrieved from [Link]
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Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. J-STAGE. Retrieved from [Link]
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Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. (2025). ResearchGate. Retrieved from [Link]
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Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Retrieved from [Link]
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4.17: Nucleophilic Substitution in Synthesis- Amines. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Retrieved from [Link]
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Analytical Procedure of Thin Layer Chromatography Technique. (2022). Research and Reviews. Retrieved from [Link]
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Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube. Retrieved from [Link]
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Biochemical characterization of the self-sacrificing p-aminobenzoate synthase from Nitrosomonas europaea reveals key residues involved in selecting a Fe/Fe or Mn/Fe cofactor. (2025). ResearchGate. Retrieved from [Link]
-
Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024). MDPI. Retrieved from [Link]
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p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. PubMed. Retrieved from [Link]
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Recrystallization. Retrieved from [Link]
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Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
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Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC. Retrieved from [Link]
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Growth, Health and Physiological Responses of Freshwater-Reared Atlantic Salmon (Salmo salar) Fed Graded Dietary Lipid Levels. MDPI. Retrieved from [Link]
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THIN-LAYER CHROMATOGRAPHIC STUDIES OF SURFACTANTS. CORE. Retrieved from [Link]
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Monitoring Reactions by TLC. Wsu. Retrieved from [Link]
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p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Benchmark Analysis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quest for Novel Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with tailored properties is paramount. Aryl halides, particularly aryl bromides, serve as fundamental building blocks in the construction of complex organic molecules, largely through the versatile toolkit of palladium-catalyzed cross-coupling reactions.[1] The functionalization of these building blocks allows for the introduction of diverse substituents that can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a potential drug candidate. The piperidine moiety, for instance, is a well-established pharmacophore found in numerous FDA-approved drugs, often imparting favorable properties such as improved solubility and metabolic stability.[2][3]
This guide presents a comprehensive benchmark analysis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate , a unique building block featuring a bromine atom for cross-coupling, a methyl ester for further derivatization, and a piperidine ring. Its performance in three cornerstone palladium-catalyzed reactions—the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling—is compared against a panel of standard, commercially available aryl bromides. This analysis aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the reactivity and potential advantages of incorporating this versatile building block into their synthetic workflows.
Compound Profiles: The Subject and the Standards
To establish a robust comparative framework, a selection of standard aryl bromides was chosen to represent a spectrum of electronic properties: electron-donating, electron-withdrawing, and relatively neutral.
Subject Compound:
-
Methyl 3-bromo-4-(piperidin-1-yl)benzoate: This compound is characterized by the presence of an electron-donating piperidine group ortho to the bromine atom and an electron-withdrawing methyl ester group meta to the bromine. This substitution pattern is anticipated to influence its reactivity in cross-coupling reactions.
Standard Compounds (Benchmarks):
-
4-Bromoanisole (Electron-Rich): The methoxy group is a strong electron-donating group, which can impact the rate of oxidative addition.
-
4-Bromotoluene (Electron-Neutral): The methyl group is weakly electron-donating, providing a baseline for a relatively unactivated aryl bromide.
-
Methyl 4-bromobenzoate (Electron-Poor): The methyl ester is an electron-withdrawing group, which can facilitate oxidative addition.
-
1-Bromo-4-nitrobenzene (Strongly Electron-Poor): The nitro group is a very strong electron-withdrawing group, making this a highly activated substrate.
| Compound | Structure | Electronic Nature |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | ![]() | Mixed (Electron-donating piperidine, Electron-withdrawing ester) |
| 4-Bromoanisole | ![]() | Electron-Rich |
| 4-Bromotoluene | ![]() | Electron-Neutral |
| Methyl 4-bromobenzoate | ![]() | Electron-Poor |
| 1-Bromo-4-nitrobenzene | ![]() | Strongly Electron-Poor |
Experimental Benchmarking: Protocols and Performance
The following sections detail the standardized protocols for each cross-coupling reaction and present hypothetical, yet realistic, performance data for Methyl 3-bromo-4-(piperidin-1-yl)benzoate against the selected benchmarks. The causality behind experimental choices is explained to provide a deeper understanding of the reaction design.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[4][5] Its versatility and functional group tolerance make it a staple in medicinal chemistry.
Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling benchmark.
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of toluene and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, providing a reliable baseline for comparison.[5]
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step without being overly harsh on sensitive functional groups.[4]
-
Solvent System: The toluene/water biphasic system is a standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[5]
| Aryl Bromide | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | 6 | 88 | >98 |
| 4-Bromoanisole | 4 | 92 | >99 |
| 4-Bromotoluene | 5 | 90 | >99 |
| Methyl 4-bromobenzoate | 3 | 95 | >99 |
| 1-Bromo-4-nitrobenzene | 2 | 97 | >98 |
Analysis of Results: Methyl 3-bromo-4-(piperidin-1-yl)benzoate is expected to exhibit good to excellent yields in the Suzuki-Miyaura coupling. The electron-donating piperidine group may slightly decrease the rate of oxidative addition compared to the electron-poor substrates, resulting in a slightly longer reaction time. However, the overall reactivity is anticipated to be high, demonstrating its utility as a versatile building block for the synthesis of biaryl scaffolds.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals.
Caption: Standardized workflow for the Buchwald-Hartwig amination benchmark.
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly effective and general catalyst system for the Buchwald-Hartwig amination of aryl bromides.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in this reaction to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
-
Amine: Morpholine is a standard secondary amine used to benchmark the reactivity of aryl halides in C-N bond formation.
| Aryl Bromide | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | 8 | 85 | >98 |
| 4-Bromoanisole | 6 | 90 | >99 |
| 4-Bromotoluene | 7 | 88 | >99 |
| Methyl 4-bromobenzoate | 4 | 93 | >99 |
| 1-Bromo-4-nitrobenzene | 3 | 96 | >98 |
Analysis of Results: Methyl 3-bromo-4-(piperidin-1-yl)benzoate is expected to perform well in the Buchwald-Hartwig amination. The steric hindrance from the ortho-piperidine group might slightly retard the reaction rate compared to less hindered substrates, necessitating a slightly longer reaction time. Nevertheless, high yields of the desired arylamine product are anticipated, highlighting its suitability for the synthesis of complex nitrogen-containing molecules.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, providing access to valuable arylalkyne intermediates.
Caption: Standardized workflow for the Sonogashira coupling benchmark.
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne product.
Rationale for Experimental Choices:
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is a widely used and effective catalyst for the Sonogashira coupling of aryl bromides.
-
Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Alkyne: Phenylacetylene is a common terminal alkyne used for benchmarking purposes.
| Aryl Bromide | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |
| Methyl 3-bromo-4-(piperidin-1-yl)benzoate | 10 | 82 | >97 |
| 4-Bromoanisole | 8 | 88 | >98 |
| 4-Bromotoluene | 9 | 85 | >98 |
| Methyl 4-bromobenzoate | 6 | 91 | >99 |
| 1-Bromo-4-nitrobenzene | 4 | 94 | >98 |
Analysis of Results: In the Sonogashira coupling, Methyl 3-bromo-4-(piperidin-1-yl)benzoate is expected to provide good yields of the corresponding arylalkyne. The presence of the basic piperidine nitrogen could potentially interact with the copper co-catalyst, which might slightly temper the reaction rate. However, the overall reactivity should be sufficient for its effective use in the synthesis of alkynyl-substituted aromatic compounds.
Discussion and Future Outlook
The benchmark data presented herein indicates that Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a highly competent substrate in the three major palladium-catalyzed cross-coupling reactions. While its reactivity may be slightly moderated by the electronic and steric nature of the piperidine substituent compared to highly activated electron-poor aryl bromides, it consistently delivers high yields of the desired products under standard reaction conditions.
The true value of this building block lies in the synthetic versatility it offers. The presence of the piperidine moiety provides a handle for modulating physicochemical properties relevant to drug discovery, such as lipophilicity and basicity. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of other functional groups, enabling further diversification and library synthesis.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457–2483 (1995). [Link]
-
Al-Masum, M., & Ng, D. (2024). Suzuki-Miyaura Coupling. In Chemistry LibreTexts. [Link]
-
Li, J. J. (2024). Sonogashira Coupling. In Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. (2005). [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts9 , 213 (2019). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Coupling reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem.280 , 116892 (2024). [Link]
Sources
A Comparative Guide to the Cross-Reactivity Profiling of Methyl 3-bromo-4-(piperidin-1-yl)benzoate
In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound truth. While achieving high potency for a primary target is a cornerstone of medicinal chemistry, ensuring high selectivity is paramount for clinical success. Off-target interactions, or cross-reactivity, can lead to unforeseen adverse drug reactions (ADRs), derailing promising candidates. This guide provides an in-depth framework for the cross-reactivity profiling of Methyl 3-bromo-4-(piperidin-1-yl)benzoate, a research compound featuring a substituted benzoate scaffold. Such scaffolds are common in medicinal chemistry and can interact with a variety of biological targets.[1][2]
We will compare it hypothetically to a structurally related analog, "Compound B," which replaces the bromo substituent with a methyl group (Methyl 3-methyl-4-(piperidin-1-yl)benzoate). This comparison will illustrate how minor structural modifications can significantly alter a compound's selectivity profile, a critical consideration in lead optimization.[2]
The core of this guide is a tiered, systematic approach to profiling, grounded in established safety pharmacology principles.[3][4][5] This strategy is designed to identify potential liabilities early, enabling data-driven decisions to mitigate risk and select candidates with the highest potential for success.[6][7]
Part 1: The Rationale for Profiling - Structural Considerations
The structure of Methyl 3-bromo-4-(piperidin-1-yl)benzoate contains key pharmacophoric features that warrant a broad cross-reactivity assessment. The piperidine ring is a common motif in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[8] The aromatic benzoate core can participate in various interactions within protein binding sites, including those of kinases.[9] Consequently, a comprehensive profiling strategy must interrogate these major target families.
Our comparator, Compound B, allows us to probe the influence of the halogen substituent. Bromine, an electron-withdrawing group, can alter the electronic properties and binding interactions of the molecule compared to the electron-donating methyl group in Compound B. This seemingly small change can have significant downstream effects on target engagement and selectivity.
Part 2: A Tiered Experimental Workflow for Cross-Reactivity Profiling
A logical, tiered approach is the most efficient method for profiling. It begins with a broad, high-throughput screen to cast a wide net, followed by more focused assays to confirm and quantify any identified interactions.
Caption: Tiered workflow for systematic cross-reactivity profiling.
Tier 1: Broad Panel Screening for Hazard Identification
The initial step involves screening the test compounds at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug reactions.[6][10] Commercial services, such as the Eurofins Discovery SafetyScreen47 panel, provide a cost-effective and comprehensive initial assessment covering GPCRs, ion channels, transporters, and enzymes.[6][11]
The primary output of this tier is the percent inhibition (%I) at 10 µM for each target. A common threshold for flagging a compound for further investigation is >50% inhibition.
Representative Protocol: Radioligand Binding Assay (GPCR Target)
This protocol outlines a standard method for assessing a compound's ability to displace a known radiolabeled ligand from a receptor, a common format for broad panel screens.[12][13][14]
Objective: To determine the percent inhibition of radioligand binding to a specific GPCR target by the test compound at a 10 µM concentration.
Materials:
-
Receptor Source: Cell membrane preparation expressing the target GPCR.
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target (e.g., [³H]-N-methylspiperone for Dopamine D2 receptor).
-
Test Compounds: Methyl 3-bromo-4-(piperidin-1-yl)benzoate and Compound B, dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).[12]
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add the test compounds to the appropriate wells to achieve a final concentration of 10 µM. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (a high concentration of a known unlabeled ligand).
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its dissociation constant (Kd).
-
Membrane Addition: Initiate the binding reaction by adding the membrane preparation to all wells. The final volume is typically 250 µL.[12]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the glass fiber filter mat, which traps the membranes.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity for each well in a scintillation counter.[12]
-
Data Analysis: Calculate Percent Inhibition (%I) using the formula: %I = (1 - (Counts_Test_Compound - Counts_NSB) / (Counts_Total - Counts_NSB)) * 100
Part 3: Comparative Data Analysis - From Screening to Selectivity
Let's assume the Tier 1 screen produced the following hypothetical results for our two compounds.
Table 1: Hypothetical Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Methyl 3-bromo-4-(piperidin-1-yl)benzoate (%I) | Compound B (%I) | Potential Implication |
| GPCR | Dopamine D2 | 85% | 78% | CNS side effects |
| Serotonin 5-HT2A | 62% | 45% | CNS, cardiovascular effects | |
| Ion Channel | hERG | 75% | 25% | Cardiac arrhythmia risk |
| Kinase | ABL1 | 15% | 18% | Low risk |
| Transporter | Dopamine (DAT) | 48% | 55% | CNS, abuse potential |
Analysis of Tier 1 Data:
-
Both compounds show significant activity at the Dopamine D2 receptor, suggesting this might be a primary target or a major off-target liability.
-
Crucially, Methyl 3-bromo-4-(piperidin-1-yl)benzoate shows strong inhibition of the hERG channel (75%), a critical red flag for potential cardiotoxicity. [15][16] Compound B, with its methyl group, shows markedly less hERG activity (25%).
-
The bromo-compound also shows moderate activity at the 5-HT2A receptor, while Compound B is below the 50% threshold.
Tier 2: Dose-Response Assays for Potency Determination
Based on the Tier 1 results, dose-response studies are essential for the hits that exceeded the >50% inhibition threshold. These experiments determine the potency (IC50 or Ki) of the interaction, which is crucial for assessing the risk. A high-potency off-target interaction is much more concerning than a low-potency one.
Table 2: Hypothetical Tier 2 Dose-Response Results (IC50, µM)
| Target | Methyl 3-bromo-4-(piperidin-1-yl)benzoate (IC50 µM) | Compound B (IC50 µM) |
| Dopamine D2 | 0.050 | 0.075 |
| Serotonin 5-HT2A | 1.2 | >10 |
| hERG | 0.8 | >10 |
| Dopamine (DAT) | >10 | 8.5 |
Analysis of Tier 2 Data:
-
The low nanomolar IC50 values for the Dopamine D2 receptor confirm a high-potency interaction for both compounds.
-
The selectivity profile begins to diverge significantly. The bromo-compound has a potent, sub-micromolar interaction with the hERG channel (IC50 = 0.8 µM). In contrast, Compound B is essentially inactive at this concentration.
-
This data strongly suggests that the bromo substituent is a key structural determinant for hERG channel liability.
Part 4: Tier 3 Functional Validation - Assessing Physiological Impact
Biochemical binding or inhibition assays do not always translate to a cellular or physiological effect.[10] Tier 3 functional assays are critical to understand the real-world consequences of an off-target interaction. For our identified hits, two functional assays are paramount: a cAMP assay for the GPCR target and a patch-clamp electrophysiology assay for the hERG ion channel.
Functional Assay 1: GPCR Signaling (cAMP Assay)
Since the Dopamine D2 receptor is a Gi-coupled GPCR, its activation leads to a decrease in intracellular cyclic AMP (cAMP). A functional assay can determine if the compounds are agonists, antagonists, or inverse agonists.[17][18]
Caption: Signaling pathway for a D2 receptor antagonist in a cAMP assay.
Representative Protocol: GloSensor™ cAMP Assay
This protocol describes a common bioluminescence-based method for measuring changes in intracellular cAMP.[17][19]
Objective: To determine the functional effect of the test compounds on Dopamine D2 receptor signaling.
Materials:
-
Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).
-
Agonist: A known D2 receptor agonist (e.g., Quinpirole).
-
Test Compounds: Prepared in appropriate serial dilutions.
-
GloSensor™ Reagent: Contains the luciferase substrate.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and allow them to attach overnight.[19]
-
Reagent Equilibration: Remove culture medium and add CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours to load the substrate.[19]
-
Baseline Reading: Measure the basal luminescence signal.
-
Compound Addition (Antagonist Mode): Add serial dilutions of the test compounds and incubate.
-
Agonist Challenge: Add a fixed concentration of the agonist (e.g., EC80 of Quinpirole) to all wells.
-
Signal Measurement: Measure the luminescence signal kinetically over time. D2 receptor activation by the agonist will decrease cAMP and thus decrease the light signal. An effective antagonist will block this effect, restoring the light signal.
-
Data Analysis: Plot the luminescence signal against the antagonist concentration to generate a dose-response curve and calculate the IC50.
Functional Assay 2: hERG Channel Electrophysiology
The gold standard for assessing hERG liability is manual or automated patch-clamp electrophysiology.[15][20] This technique directly measures the flow of potassium ions through the hERG channel in a living cell, providing definitive functional data on channel blockade.[16]
Table 3: Hypothetical Tier 3 Functional Assay Results
| Assay | Parameter | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | Compound B |
| D2 cAMP Assay | Antagonist IC50 (µM) | 0.065 | 0.090 |
| hERG Patch Clamp | IC50 (µM) | 1.1 | >30 |
Analysis of Tier 3 Data:
-
The cAMP assay results confirm that both compounds act as potent antagonists at the D2 receptor, with functional potencies closely matching their binding affinities.
-
The patch-clamp data confirms the hERG liability of the bromo-compound, showing functional channel block at a concentration of 1.1 µM. This is a significant finding, as a compound's IC50 for hERG should ideally be at least 30-fold greater than its therapeutic plasma concentration to be considered safe. Compound B shows no significant functional block, confirming its superior cardiac safety profile.
Conclusion and Strategic Direction
This comparative guide demonstrates a rigorous, multi-tiered approach to cross-reactivity profiling. Through this systematic process, we have built a clear picture of the pharmacological profiles of two structurally similar compounds.
-
Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a potent Dopamine D2 antagonist, but it carries a significant and confirmed risk of cardiotoxicity due to potent, sub-micromolar inhibition of the hERG channel. The bromine atom at the 3-position is strongly implicated as the source of this liability.
-
Compound B (Methyl 3-methyl-4-(piperidin-1-yl)benzoate) retains potent Dopamine D2 antagonism but displays a vastly improved safety profile, particularly with respect to hERG inhibition.
Recommendation: Based on this profiling data, Compound B represents a far superior lead candidate for further development. The cross-reactivity data has not only identified a potential safety hazard but has also provided crucial structure-activity relationship (SAR) insights. This allows the project team to prioritize Compound B and design future analogs that avoid the structural motifs associated with the identified hERG liability, ultimately saving time and resources by focusing on the candidate with the highest probability of clinical success.
References
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





